Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate
Overview
Description
Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate: is an organic compound with the molecular formula C8H13NO2 It is a derivative of acetic acid and features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with acetic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
- Methyl 2-(1-Methyl-2-pyrrolidinylidene)acetate
- Ethyl 2-(1-Methyl-2-pyrrolidinylidene)acetate
- 2-(1-Methyl-2-pyrrolidinylidene)acetic acid
Uniqueness: Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate is unique due to its specific structural features and reactivity. Its pyrrolidine ring and ester functional group confer distinct chemical properties that differentiate it from similar compounds. These properties make it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3/b7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROLDPDJZCHIQN-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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